2-(4-Benzyl-piperidin-1-yl)-propionic acid hydrochloride
Description
2-(4-Benzyl-piperidin-1-yl)-propionic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group attached to the piperidine ring, and a propionic acid moiety, which is further modified to form a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Benzyl Piperidine Synthesis: The synthesis of this compound typically begins with the formation of 4-benzylpiperidine. This can be achieved by reacting benzyl chloride with piperidine in the presence of a strong base such as sodium hydride (NaH).
Propionic Acid Derivative Formation: The next step involves the introduction of the propionic acid moiety. This can be done by reacting 4-benzylpiperidine with propionic anhydride or propionic acid in the presence of a suitable catalyst.
Hydrochloride Formation: Finally, the propionic acid derivative is converted to its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized for efficiency, yield, and purity, with rigorous quality control measures in place to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can be performed on the propionic acid moiety, potentially yielding alcohols or amines.
Substitution: Substitution reactions at the piperidine ring can lead to the formation of various derivatives, depending on the substituents introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various piperidine derivatives.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(15(17)18)16-9-7-14(8-10-16)11-13-5-3-2-4-6-13;/h2-6,12,14H,7-11H2,1H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBIKZKSJKQTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-(4-Benzyl-piperidin-1-yl)-propionic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: The compound can be used as a ligand in biological studies to investigate receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Benzyl-piperidin-1-yl)-propionic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-(4-Benzyl-piperidin-1-yl)ethanamine: This compound is structurally similar but lacks the propionic acid moiety.
Palosuran: A potent and specific antagonist of the human urotensin-II receptor, which also contains a benzyl-piperidine structure.
Uniqueness: 2-(4-Benzyl-piperidin-1-yl)-propionic acid hydrochloride is unique due to its specific combination of the benzyl group, piperidine ring, and propionic acid moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
